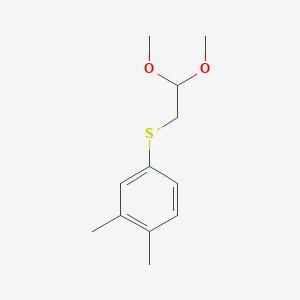
(2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane is an organic compound with the molecular formula C12H18O2S It is characterized by the presence of a sulfane group attached to a 3,4-dimethylphenyl ring and a 2,2-dimethoxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane typically involves the reaction of 3,4-dimethylphenylthiol with 2,2-dimethoxyethanol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The general reaction scheme is as follows:
3,4-dimethylphenylthiol+2,2-dimethoxyethanol→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving sulfur-containing compounds and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane involves its interaction with molecular targets through its sulfane and methoxy groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- (2,2-Dimethoxyethyl)(4-methylphenyl)sulfane
- (2,2-Dimethoxyethyl)(2,3-dimethylphenyl)sulfane
- (2,2-Dimethoxyethyl)(3,5-dimethylphenyl)sulfane
Uniqueness
(2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its reactivity and interactions. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Propiedades
Fórmula molecular |
C12H18O2S |
|---|---|
Peso molecular |
226.34 g/mol |
Nombre IUPAC |
4-(2,2-dimethoxyethylsulfanyl)-1,2-dimethylbenzene |
InChI |
InChI=1S/C12H18O2S/c1-9-5-6-11(7-10(9)2)15-8-12(13-3)14-4/h5-7,12H,8H2,1-4H3 |
Clave InChI |
GOPUSJYPGMVEKA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)SCC(OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



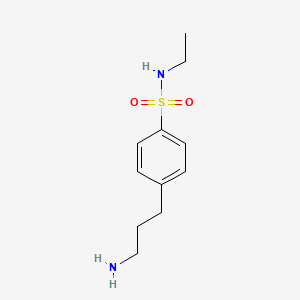

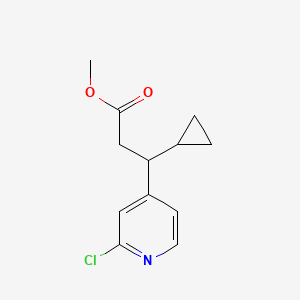
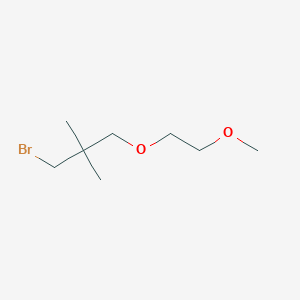

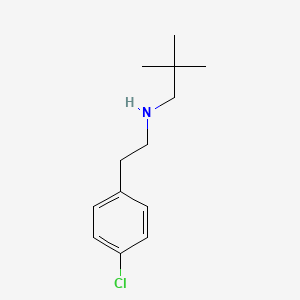
![N-[(R)-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B13643742.png)
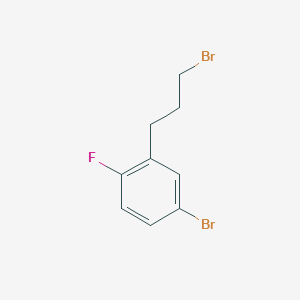
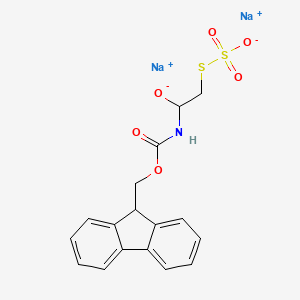

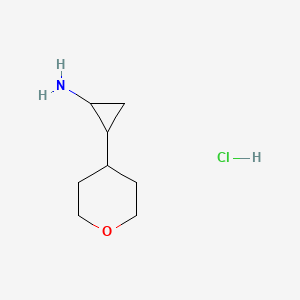
![1-[(3-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B13643786.png)

